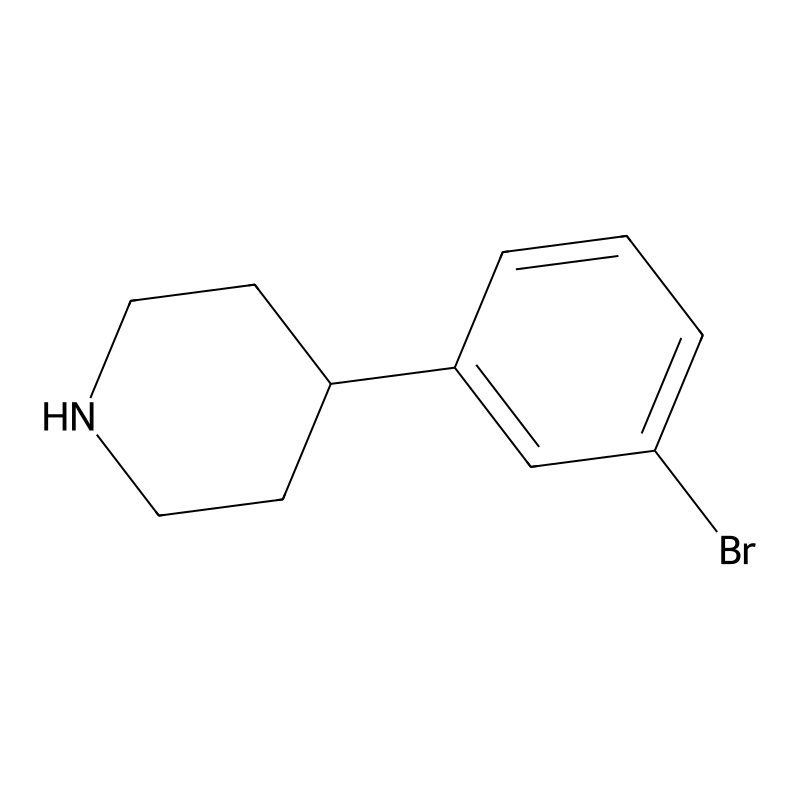4-(3-Bromophenyl)piperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(3-Bromophenyl)piperidine is a chemical compound characterized by its piperidine ring substituted with a 3-bromophenyl group. Its molecular formula is and it has a molecular weight of approximately 240.14 g/mol. The structure features a six-membered saturated nitrogen-containing ring (piperidine) and a brominated aromatic ring, which contributes to its unique chemical properties and potential biological activities.
- Amination Reactions: The piperidine nitrogen can act as a nucleophile, allowing for further substitution reactions.
- Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be replaced by other electrophiles under suitable conditions.
- Reduction Reactions: The compound may undergo reduction to yield corresponding amines or alcohols.
For example, the reaction of 4-(3-Bromophenyl)piperidine with an amino group can produce more complex piperidine derivatives, which are useful in pharmaceutical chemistry .
4-(3-Bromophenyl)piperidine has been studied for its potential biological activities, particularly in the context of drug development. It serves as an intermediate in the synthesis of Niraparib, a potent inhibitor of poly (ADP-ribose) polymerase, which is used in cancer therapy. The compound exhibits various biological activities, including:
The synthesis of 4-(3-Bromophenyl)piperidine can be achieved through several methods:
- Direct Bromination: Piperidine can be brominated using bromine or brominating agents to yield 4-(3-bromophenyl)piperidine.
- Amination Reaction: The reaction between piperidine and 3-bromoacetophenone under basic conditions is a common synthetic route. This involves:
The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature and concentration.
4-(3-Bromophenyl)piperidine finds applications primarily in medicinal chemistry:
- Intermediate in Drug Synthesis: It is notably used as an intermediate in the synthesis of Niraparib, which targets cancer cells effectively.
- Research Tool: Due to its structural characteristics, it is utilized in studies exploring piperidine derivatives' pharmacological properties.
Interaction studies involving 4-(3-Bromophenyl)piperidine focus on its binding affinity and efficacy as part of larger drug molecules. For instance:
- Binding Studies: Research has indicated that compounds containing this structure may interact with specific biological targets involved in cancer pathways.
- Pharmacokinetics: Studies assess how well this compound and its derivatives are absorbed, distributed, metabolized, and excreted in biological systems.
These studies help elucidate the compound's potential therapeutic applications and inform dosage regimens for clinical use.
Several compounds share structural or functional similarities with 4-(3-Bromophenyl)piperidine. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(4-Bromophenyl)piperidine | Similar piperidine core | Different substitution pattern affecting activity |
| 4-(2-Bromophenyl)piperidine | Bromine at position 2 on phenyl ring | Potentially different biological activity profile |
| 4-(Phenyl)piperidine | Unsubstituted phenyl group | Lacks halogen; may exhibit different reactivity |
| N-Methyl-4-(3-bromophenyl)piperidine | Methyl substitution on nitrogen | Altered pharmacokinetics due to nitrogen methylation |
These compounds are often compared based on their biological activity, synthesis methods, and applications in drug development. The presence of bromine and its position on the phenyl ring significantly influences their reactivity and interaction with biological targets.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








